molecular formula C25H23BrN2O5 B12020921 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate CAS No. 769147-02-6

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate

Cat. No.: B12020921
CAS No.: 769147-02-6
M. Wt: 511.4 g/mol
InChI Key: GBOSGFJVLVIGFN-JVWAILMASA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate are not extensively documented in the available literature. . Industrial production methods for this compound are not well-established due to its rarity and specialized use in research.

Chemical Reactions Analysis

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

769147-02-6

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-3-31-19-12-10-18(11-13-19)25(30)33-22-14-9-17(15-23(22)32-4-2)16-27-28-24(29)20-7-5-6-8-21(20)26/h5-16H,3-4H2,1-2H3,(H,28,29)/b27-16+

InChI Key

GBOSGFJVLVIGFN-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br)OCC

Origin of Product

United States

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